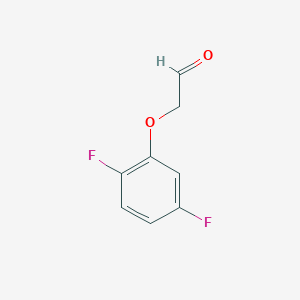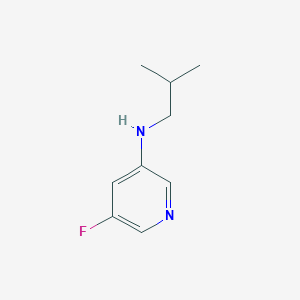
3-(((tert-Butyldimethylsilyl)oxy)methyl)-2-methylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- It consists of an aniline moiety (2-methylaniline) attached to a tert-butyldimethylsilyl (TBDMS) group via an oxygen atom.
- The TBDMS group serves as a protecting group in organic synthesis, shielding the amino group of the aniline from unwanted reactions.
3-(((tert-Butyldimethylsilyl)oxy)methyl)-2-methylaniline: , also known by its systematic name , is a chemical compound with the molecular formula .
Preparation Methods
Synthetic Routes:
Industrial Production Methods:
Chemical Reactions Analysis
Common Reagents and Conditions:
Major Products:
Scientific Research Applications
Biology and Medicine:
Mechanism of Action
- The compound’s mechanism of action depends on its specific application. For example:
- As a protecting group, it prevents unwanted reactions during synthesis.
- In drug development, it may influence pharmacokinetics or enhance stability.
Comparison with Similar Compounds
Similar Compounds:
Remember that while this compound isn’t widely used industrially, it plays a crucial role in research and development
Properties
Molecular Formula |
C14H25NOSi |
|---|---|
Molecular Weight |
251.44 g/mol |
IUPAC Name |
3-[[tert-butyl(dimethyl)silyl]oxymethyl]-2-methylaniline |
InChI |
InChI=1S/C14H25NOSi/c1-11-12(8-7-9-13(11)15)10-16-17(5,6)14(2,3)4/h7-9H,10,15H2,1-6H3 |
InChI Key |
RGQUXGFSHXDXIE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1N)CO[Si](C)(C)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


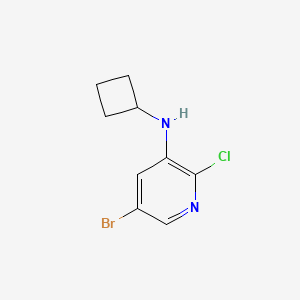
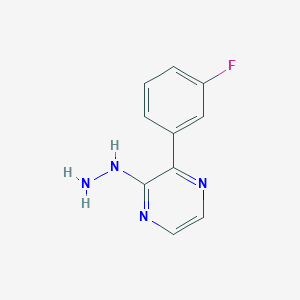





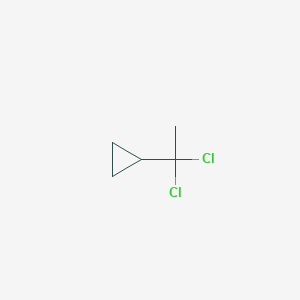
![propan-2-yl (2S)-2-[[[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate](/img/structure/B12077851.png)

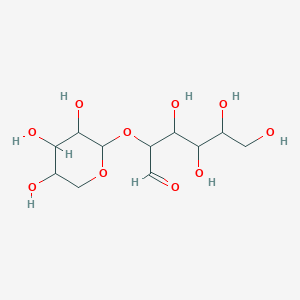
![4-[(2-Bromo-6-nitrophenoxy)methyl]piperidine](/img/structure/B12077861.png)
